Cefquinome sulfate
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Overview
Description
Cefquinome sulfate is a fourth-generation cephalosporin antibiotic primarily used in veterinary medicine. It is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Enterobacteriaceae . This compound is particularly effective in treating respiratory tract infections, mastitis, and other bacterial infections in animals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cefquinome sulfate involves several steps, starting with the preparation of the core cephalosporin structure. One method involves dissolving 7-ACQ (7-aminocephalosporanic acid) in a mixture of tetrahydrofuran (THF) and water, followed by the addition of sulfuric acid to dissolve the 7-ACQ . The solution is then treated with triethylamine to adjust the pH, and an active ester (AE) is added to form the cefquinome intermediate. The final product is obtained by crystallization and purification .
Industrial Production Methods: Industrial production of this compound typically involves the preparation of a suspension injection. This method includes heating an ester solvent or injection oil, adding sterilized this compound raw materials, and dispersing the mixture at high speeds . The suspension is then homogenized under high pressure and sterilized using cobalt-60 irradiation . This process ensures the stability and bioavailability of the final product .
Chemical Reactions Analysis
Types of Reactions: Cefquinome sulfate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution. The compound is particularly sensitive to hydrolysis, which can be catalyzed by environmental factors such as temperature, pH, and humidity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include acids and bases for hydrolysis, oxidizing agents for oxidation reactions, and various solvents for dissolution and crystallization . The stability of this compound is influenced by the concentration of hydrogen ions, buffer components, and the presence of hydroxide ions .
Major Products Formed: The major products formed from the reactions of this compound include degradation products resulting from hydrolysis and oxidation . These degradation products are generally inactive and can be more allergenic than the parent compound .
Scientific Research Applications
Cefquinome sulfate has a wide range of scientific research applications, particularly in veterinary medicine. It is used to treat respiratory tract infections, mastitis, and other bacterial infections in animals . The compound is also studied for its pharmacokinetic and pharmacodynamic properties, which help optimize dosage regimens and withdrawal times in livestock . Additionally, this compound is used in research to develop new formulations and delivery systems, such as oily nanosuspensions, to improve its bioavailability and therapeutic efficacy .
Mechanism of Action
Cefquinome sulfate exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, obstructing the formation of the peptidoglycan layer . This inhibition prevents the bacteria from maintaining their cell wall integrity, leading to cell lysis and death . The compound has a relatively short half-life of about 2.5 hours and is excreted unchanged in the urine .
Comparison with Similar Compounds
Cefquinome sulfate is unique among cephalosporins due to its broad-spectrum antibacterial activity and resistance to beta-lactamase enzymes . Similar compounds include other fourth-generation cephalosporins such as cefepime and cefpirome . this compound is specifically designed for veterinary use, making it distinct from its human medicine counterparts . Its zwitterionic structure allows for rapid penetration across biological membranes, enhancing its efficacy against a wide range of bacterial infections .
Properties
CAS No. |
118443-88-2 |
---|---|
Molecular Formula |
C23H24N6O5S2.H2O4S |
Molecular Weight |
626.689 |
Synonyms |
[6R-[6alpha,7beta(Z)]]-1-[[7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-5,6,7,8-tetrahydroquinolinium |
Origin of Product |
United States |
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